2-Methylbutyl chloroformate

Übersicht

Beschreibung

2-Methylbutyl chloroformate is a chemical compound involved in various organic synthesis processes. It is known for participating in reactions that demonstrate unique chemical behaviors and is used in the derivatization of certain compounds for analytical purposes.

Synthesis Analysis

The thermal decomposition of 2-methylbutyl chloroformate in the liquid phase proceeds via a 1,3-hydride shift, leading to the formation of 2-chloro-3-methylbutane and 3-methylbut-1-ene. This reaction highlights a mechanism involving a protonated cyclopropane intermediate, suggesting a kinetically controlled substitution process (Dupuy, Goldsmith, & Hudson, 1973).

Molecular Structure Analysis

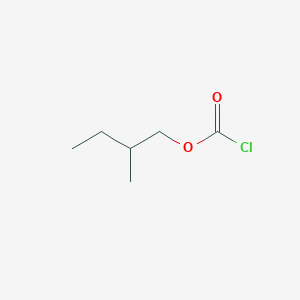

The molecular structure of 2-methylbutyl chloroformate includes a methylbutyl group attached to a chloroformate moiety. While specific studies on its molecular structure analysis were not found in the presented research, related compounds' analyses suggest the importance of understanding the spatial arrangement for predicting reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chloroformates, including 2-methylbutyl chloroformate, are known for their reactivity as derivatizing agents in gas chromatography, offering rapid esterification of carboxylic acids and amino groups. This reactivity underscores their utility in analytical chemistry for modifying chemical functionalities to enhance detection and analysis (Hušek, 1998).

Physical Properties Analysis

The physical properties of 2-methylbutyl chloroformate, such as boiling point, melting point, and solubility, were not directly detailed in the available research. However, these properties are crucial for handling and applying this compound in laboratory settings, influencing its storage, manipulation, and application in synthesis reactions.

Chemical Properties Analysis

The chemical properties of 2-methylbutyl chloroformate include its reactivity towards nucleophiles, stability under various conditions, and potential to participate in various organic transformations. Its role in forming carbamates through the reaction with amines highlights its versatility as a reagent in organic synthesis and analytical applications, such as in the derivatization for chromatographic analysis (Lundh & Akesson, 1993).

Wissenschaftliche Forschungsanwendungen

Endodontics : 2-Methylbutyl chloroformate, under the category of methyl chloroform, has been studied as an alternative to chloroform for plasticizing gutta-percha points in endodontics, enhancing occupational health and the solvent capacity for gutta-percha (Wennberg & Orstavik, 1989).

Chemical Kinetics Education : This compound's hydrolysis process serves as an ideal experiment in physical chemistry to teach rate measurements and first-order kinetics, owing to its minimal preparation and data acquisition time (Seoud & Takashima, 1998).

Environmental Science : Measurements of methyl chloroform in the troposphere provide valuable insights into the strength of the OH reaction sink, which can be beneficial for understanding the atmospheric behavior of other gases (Lovelock, 1977).

Chemical Analysis : 2-Methylbutyl chloroformate is used in derivatization and dispersive liquid-liquid microextraction methods for determining parabens in various samples such as food, cosmetics, and water, showcasing its role in analytical chemistry (Jain et al., 2013).

Polymer Science : In the field of polymer science, studies have shown its role in the synthesis of amphiphilic graft copolymers through ring-opening polymerization, highlighting its significance in material science (Nuyken, Sánchez, & Voit, 1997).

Toxicology : Research on methyl chloroform intoxication sheds light on its effects on the central nervous system and mild liver and kidney dysfunction, emphasizing the importance of understanding its toxicological profile (Stewart, 1971).

Environmental Engineering : Studies also include its application in improving cleaning processes for turbine generator components, reducing environmental impacts while enhancing efficiency and safety (Bailey, O'Shanka, & Corley, 1993).

Safety And Hazards

Zukünftige Richtungen

Chloroformates, including 2-Methylbutyl Chloroformate, are used as reagents in organic chemistry . They are also popular in the field of chromatography as derivatization agents . They convert polar compounds into less polar, more volatile derivatives . This allows for the relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry .

Eigenschaften

IUPAC Name |

2-methylbutyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNLOOJFAVAAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbutyl chloroformate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)

![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)